![molecular formula C20H20N2O5S B2452182 Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-53-4](/img/structure/B2452182.png)
Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
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Overview
Description
Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Researchers have discovered that Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate and its derivatives act as EZH2 inhibitors. These compounds show promising activity against EZH2, potentially impacting cancer cell growth and epigenetic regulation .
EZH2 Inhibition
Mechanism of Action
Target of Action
The primary target of Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is the histone lysine methyltransferase EZH2 . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and prognosis .
Mode of Action
This compound interacts with EZH2, inhibiting its function . The structure-activity relationship study shows that steric hindrance is important for the activity against EZH2 . This interaction leads to changes in the methylation status of histones, which can alter gene expression and cellular functions .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell cycle regulation, apoptosis, and DNA repair .
Pharmacokinetics
The compound’s potency against ezh2 suggests that it may have good bioavailability .
Result of Action
The inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels in certain lymphoma cells . This can result in cell cycle arrest in the G0/G1 phase . These molecular and cellular effects can contribute to the compound’s potential anti-cancer effects .
properties
IUPAC Name |
methyl 2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-27-20(24)16-6-2-3-7-17(16)21-28(25,26)15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12,21H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMGSGZXSWMZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate |
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